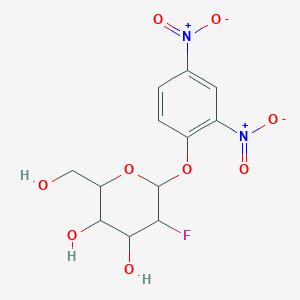

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol

Beschreibung

IUPAC Name: (2R,3R,4S,5R,6S)-6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol CAS No.: 143716-62-5 Molecular Formula: C₁₂H₁₃FN₂O₉ Molecular Weight: 348.24 g/mol Structure: This compound is a fluorinated carbohydrate derivative featuring a 2,4-dinitrophenoxy substituent at the C6 position of a galactopyranose-like oxane ring.

Eigenschaften

IUPAC Name |

6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399885 | |

| Record name | 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111495-86-4 | |

| Record name | 6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-(2,4-Dinitrophenoxy)-5-Fluor-2-(Hydroxymethyl)oxan-3,4-diol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Nitrogruppen können mit Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator zu Aminen reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Osmiumtetroxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Eisenpulver mit Salzsäure.

Substitution: Nukleophile wie Natriummethoxid oder Kaliumcyanid.

Hauptprodukte

Oxidation: Bildung von Carbonylverbindungen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(2,4-Dinitrophenoxy)-5-Fluor-2-(Hydroxymethyl)oxan-3,4-diol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Dinitrophenoxygruppe kann mit Enzymen und Proteinen interagieren und deren Funktion möglicherweise hemmen. Das Fluoratom kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, was die Aktivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The dinitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s stability and bioavailability. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Molecular Weight and Functional Group Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target | 348.24 | 2,4-Dinitrophenoxy, F, -CH₂OH |

| CelMC | ~500 (estimated) | Methoxy, hydroxyl |

| Nucleotide 21 | ~450 (estimated) | Purine, thioether |

| Methyl-2-deoxy-2-fluoro-galactopyranoside | 196.17 | Methoxy, F |

Biologische Aktivität

6-(2,4-Dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol, also known as 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₃FN₂O₉

- Molecular Weight : 348.24 g/mol

- IUPAC Name : (2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol

- Solubility : Water solubility of approximately 1.48 mg/mL .

Biological Activity Overview

The compound is classified under o-glycosyl compounds and has been studied for various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The dinitrophenyl group is known to enhance the compound's interaction with microbial cell membranes.

- Anticancer Potential : Research indicates that derivatives of dinitrophenyl compounds can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular redox balance and induction of oxidative stress .

- Enzyme Inhibition : The compound may act as an inhibitor of specific glycosidases, which are enzymes that break down carbohydrates. This inhibition could have implications in managing diseases related to carbohydrate metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The presence of the dinitrophenyl moiety may facilitate the generation of ROS within cells, leading to oxidative damage and apoptosis in susceptible cells.

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane integrity and function.

Case Studies

Several studies have highlighted the biological activity of the compound:

- Study on Antimicrobial Effects :

- Cancer Cell Line Research :

- Enzyme Activity Assays :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 348.24 g/mol |

| Water Solubility | 1.48 mg/mL |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer IC50 | Varies by cell line |

| Glycosidase Inhibition | Up to 70% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.